molecular formula C13H10F3N3 B3134217 N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide CAS No. 400077-99-8

N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide

Cat. No. B3134217
CAS RN: 400077-99-8
M. Wt: 265.23 g/mol
InChI Key: JHDUJTPWTQWWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide, also known as TFB-TPI, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the enzyme TPI (triosephosphate isomerase), which plays a crucial role in glycolysis, the metabolic pathway that converts glucose into energy. TFB-TPI has been studied for its potential as a therapeutic agent for cancer and other diseases.

Mechanism of Action

N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide acts as a competitive inhibitor of TPI, binding to the enzyme's active site and preventing it from catalyzing the conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (G3P). This leads to an accumulation of DHAP, which is toxic to cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to healthy cells. It has also been found to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide is its selectivity for cancer cells, which makes it a promising therapeutic agent. Another advantage is its ability to increase the effectiveness of other cancer treatments. However, this compound has some limitations in lab experiments, including its low solubility in water and its relatively short half-life in vivo.

Future Directions

There are several potential future directions for research on N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for cancer therapy.

Scientific Research Applications

N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide has been extensively studied for its potential as a therapeutic agent for cancer. Inhibition of TPI has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising target for cancer therapy. This compound has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

N'-pyridin-3-yl-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3/c14-13(15,16)10-4-1-3-9(7-10)12(17)19-11-5-2-6-18-8-11/h1-8H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDUJTPWTQWWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide
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N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide

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